Tert-butyl 4-iodobenzoate

Vue d'ensemble

Description

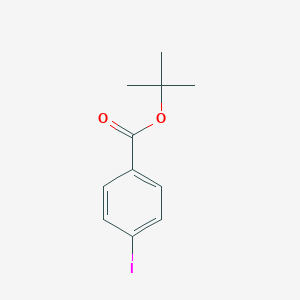

Tert-butyl 4-iodobenzoate: is an organic compound with the molecular formula C11H13IO2 . It is a derivative of benzoic acid, where the hydrogen atom at the para position of the benzene ring is replaced by an iodine atom, and the carboxyl group is esterified with a tert-butyl group. This compound is often used as an intermediate in organic synthesis due to its reactivity and stability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Esterification Reaction: One common method to prepare tert-butyl 4-iodobenzoate is through the esterification of 4-iodobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrially, this compound can be synthesized using similar esterification techniques but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield.

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: Tert-butyl 4-iodobenzoate can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.

Reduction Reactions: Reduction of this compound can lead to the formation of tert-butyl 4-aminobenzoate or other reduced products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

Substitution: Formation of tert-butyl 4-substituted benzoates.

Oxidation: Formation of oxidized benzoic acid derivatives.

Reduction: Formation of tert-butyl 4-aminobenzoate or other reduced benzoates.

Applications De Recherche Scientifique

Chemistry:

Building Block: Tert-butyl 4-iodobenzoate is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

Drug Development: The compound is used in the development of new drugs due to its ability to undergo various chemical transformations, allowing for the creation of diverse molecular structures.

Industry:

Material Science: It is used in the synthesis of polymers and other materials with specific properties.

Mécanisme D'action

Mechanism:

Molecular Targets: Tert-butyl 4-iodobenzoate primarily acts as an intermediate in chemical reactions, facilitating the formation of new bonds and structures.

Pathways: The compound participates in various organic reactions, including nucleophilic substitution, oxidation, and reduction, by providing a reactive iodine atom and a stable ester group.

Comparaison Avec Des Composés Similaires

Tert-butyl 4-fluorobenzoate: Similar structure but with a fluorine atom instead of iodine.

Tert-butyl 4-chlorobenzoate: Contains a chlorine atom in place of iodine.

Tert-butyl 4-bromobenzoate: Bromine atom replaces the iodine atom.

Uniqueness:

Reactivity: The iodine atom in tert-butyl 4-iodobenzoate makes it more reactive in nucleophilic substitution reactions compared to its fluorine, chlorine, and bromine counterparts.

Applications: Its unique reactivity profile allows for specific applications in organic synthesis that may not be achievable with other halogenated benzoates.

Activité Biologique

Tert-butyl 4-iodobenzoate is an organic compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential implications in pharmacology, supported by relevant data and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group and an iodine atom attached to a benzoate moiety. Its molecular formula is with a molecular weight of approximately 294.14 g/mol. The compound's structure allows it to participate in various chemical reactions, particularly nucleophilic substitution, making it a versatile precursor for synthesizing other biologically active compounds .

The biological activity of this compound can be attributed to several mechanisms:

- Cytochrome P450 Inhibition : Notably, it has been identified as an inhibitor of the enzyme CYP1A2, which plays a crucial role in drug metabolism. This inhibition suggests potential interactions with other drugs metabolized by this pathway, highlighting its significance in pharmacokinetics .

- Nucleophilic Substitution : The iodine atom in the compound can be substituted with various nucleophiles, allowing for the introduction of diverse functional groups at the para position of the benzene ring. This property is essential for creating structurally diverse molecules that may exhibit different biological activities .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. This activity is particularly relevant in the context of increasing antibiotic resistance .

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Mycobacterium tuberculosis | Data pending |

| This compound | Bacteroides fragilis | Data pending |

Cytotoxicity and Selectivity

Studies assessing the cytotoxic effects of this compound on human cell lines have indicated moderate toxicity levels. The selectivity index is crucial for evaluating its potential as a therapeutic agent, as compounds with high selectivity indices are preferred due to their reduced toxicity to normal cells .

Case Studies and Research Findings

- Study on Drug Interactions : A study highlighted the role of this compound as a CYP1A2 inhibitor, emphasizing its potential impact on drug-drug interactions. The research involved assessing various substrates and inhibitors, demonstrating how this compound could alter metabolic pathways in vivo .

- Antimicrobial Efficacy : In vitro studies have been conducted to evaluate the antimicrobial activity of this compound against Mycobacterium tuberculosis and other resistant strains. These studies aim to establish its MIC values and compare them with existing antibiotics .

Future Directions

Further research is warranted to fully elucidate the biological profile of this compound. Areas for exploration include:

- Mechanistic Studies : Investigating how this compound interacts at the molecular level with various biological targets.

- Therapeutic Applications : Evaluating its potential use as a therapeutic agent, particularly in treating infections caused by resistant bacteria.

- Synthesis of Derivatives : Exploring derivatives of this compound to enhance its biological activity or reduce toxicity.

Propriétés

IUPAC Name |

tert-butyl 4-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IO2/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHHNHUWOOFETNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40456345 | |

| Record name | Tert-butyl 4-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120363-13-5 | |

| Record name | Tert-butyl 4-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of tert-butyl 4-iodobenzoate in the synthesis of LY288601?

A: this compound serves as a crucial starting material in the synthesis of LY288601 []. The synthesis, as described in the research paper, involves an eight-step process. The presence of iodine in this compound is likely strategic, potentially allowing for future functional group transformations through reactions like metal-catalyzed coupling reactions. This highlights the importance of this compound as a building block for the complex structure of LY288601.

Q2: Are there alternative synthesis routes for LY288601 that don't utilize this compound?

A: While the research paper specifically focuses on a synthesis route utilizing this compound [], exploring alternative routes is a common practice in synthetic chemistry. Different starting materials and synthetic strategies could potentially lead to LY288601. Further research and exploration of scientific literature would be necessary to uncover such alternative synthetic approaches.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.